molecular formula C19H25N3O4 B7179556 N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7179556
M. Wt: 359.4 g/mol
InChI Key: MRQQFNPGMSZDDV-UHFFFAOYSA-N
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Description

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-14(23)20-12-16-13-21(10-11-26-16)19(25)17-8-5-9-22(17)18(24)15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQFNPGMSZDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling of the Rings: The pyrrolidine and morpholine rings are coupled using a linker, such as a carbonyl group, under conditions that promote nucleophilic substitution.

    Introduction of the Acetamide Group: The final step involves the acylation of the morpholine nitrogen with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Biology: Possible applications in studying enzyme interactions and protein binding due to its ability to form stable complexes.

    Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(1-benzoylpyrrolidine-2-carbonyl)piperidin-2-yl]methyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-[[4-(1-benzoylpyrrolidine-2-carbonyl)azetidin-2-yl]methyl]acetamide: Similar structure but with an azetidine ring instead of a morpholine ring.

Uniqueness

N-[[4-(1-benzoylpyrrolidine-2-carbonyl)morpholin-2-yl]methyl]acetamide is unique due to the presence of both a morpholine ring and a pyrrolidine ring, which can confer distinct chemical and biological properties compared to similar compounds with different ring structures.

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